3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole
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Overview
Description
3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole is a halogenated triazole compound. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The presence of bromine and difluoromethyl groups in this compound makes it particularly interesting for various chemical applications.
Preparation Methods
The synthesis of 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with bromodifluoromethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated triazoles have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in various industrial chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with nucleic acid synthesis or protein function .
Comparison with Similar Compounds
3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole can be compared with other halogenated triazoles such as:
3-bromo-1,1,1-trifluoropropane: Similar in having a bromine and fluorine substitution but differs in the carbon chain length and functional groups.
3-bromo-1,1,1-trifluoroacetone: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2768326-93-6 |
---|---|
Molecular Formula |
C3HBr2F2N3 |
Molecular Weight |
276.9 |
Purity |
95 |
Origin of Product |
United States |
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